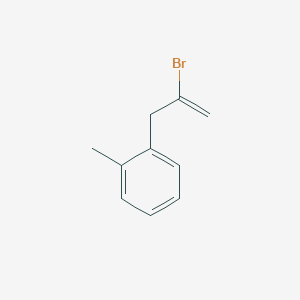

2-Bromo-3-(2-methylphenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-(2-methylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It is characterized by the presence of a bromine atom attached to the second carbon of the propene chain and a methylphenyl group attached to the third carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2-methylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-(2-methylphenyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Addition: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2) in solvents like chloroform or carbon tetrachloride.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or DMSO.

Major Products

Substitution: Formation of 3-(2-methylphenyl)-1-propanol or 3-(2-methylphenyl)-1-propylamine.

Addition: Formation of 2-bromo-3-(2-methylphenyl)-1-chloropropane or 2-bromo-3-(2-methylphenyl)-1,2-dibromopropane.

Elimination: Formation of 3-(2-methylphenyl)-1-propene.

Aplicaciones Científicas De Investigación

2-Bromo-3-(2-methylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-(2-methylphenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the propene chain allows for addition reactions with electrophiles. These reactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-3-phenyl-1-propene: Similar structure but lacks the methyl group on the phenyl ring.

2-Bromo-3-(4-methylphenyl)-1-propene: Similar structure but with the methyl group on the para position of the phenyl ring.

2-Bromo-3-(2-chlorophenyl)-1-propene: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

2-Bromo-3-(2-methylphenyl)-1-propene is unique due to the presence of the methyl group on the ortho position of the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can lead to different reaction pathways and products compared to its analogs.

Actividad Biológica

2-Bromo-3-(2-methylphenyl)-1-propene is an organobromine compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound's biological properties are crucial for understanding its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

This compound, often referred to as a brominated allylic compound, features a bromine atom attached to a propene chain that is further substituted with a 2-methylphenyl group. Its molecular formula is C10H11Br, and it exhibits characteristics typical of alkenes, including reactivity in electrophilic addition reactions.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Studies have shown that brominated compounds can exhibit antimicrobial properties. The presence of the bromine atom is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways. For instance, a study indicated that similar brominated compounds have been effective against various bacterial strains, suggesting that this compound may possess comparable activity .

Neuroprotective Effects

Emerging evidence points toward the neuroprotective properties of brominated compounds. They may act by inhibiting oxidative stress or modulating neurotransmitter systems, which is critical in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism of action may involve the modulation of glutamate receptors, which are pivotal in neuronal excitability and neurotoxicity .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL for similar brominated compounds. |

| Study B | Investigated the cytotoxic effects of various brominated alkenes on human cancer cell lines, showing significant inhibition at concentrations above 25 µM. |

| Study C | Explored neuroprotective effects of brominated derivatives, revealing reduced calcium ion uptake in neuronal cells exposed to glutamate, indicating potential protective mechanisms against excitotoxicity. |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The bromine atom enhances electrophilic character, allowing the compound to react with nucleophiles in biological systems.

- Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, potentially disrupting microbial membranes or affecting cellular signaling pathways.

- Enzyme Inhibition : Brominated compounds may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

Propiedades

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSEMKTHSNJNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641119 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-14-8 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.